molecular formula C17H27N3O2 B2713488 N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954242-41-2

N1-(tert-butyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide

Cat. No. B2713488
CAS RN: 954242-41-2
M. Wt: 305.422
InChI Key: UJKOBJWQTORKGI-UHFFFAOYSA-N
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Description

The compound is a derivative of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA), which is a well-known amine-containing monomer . DMAPMA is commonly used in the synthesis of copolymers, particularly in combination with higher alkyl (meth)acrylates .


Synthesis Analysis

The synthesis of similar compounds often involves radical copolymerization. For instance, DMAPMA can be copolymerized with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Molecular Structure Analysis

While specific structural information for the requested compound is not available, related compounds such as DMAPMA have structures that allow them to form assemblies with different reactivity due to hydrogen bonding .


Chemical Reactions Analysis

In the case of DMAPMA, it undergoes radical copolymerization with DA or DMA . The nature of these reactions is quite peculiar, as the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the resulting copolymers .

Scientific Research Applications

Novel Electrochromic Materials

Research into dimethylamine-substituted derivatives and their incorporation into polymeric materials for electrochromic devices has shown promising applications. These materials, featuring similar dimethylamino functional groups, demonstrate high coloration contrast and excellent electrochemical stability, suggesting potential for use in smart windows and displays (Huang et al., 2021).

Catalytic Applications

Studies have explored catalytic processes involving similar tert-butyl and dimethylamino groups for the alkylation of aryl Grignard reagents. These processes are crucial for the synthesis of complex molecules, showcasing the potential of related compounds in facilitating diverse chemical transformations (Qian et al., 2011).

Antioxidant Research

Investigations into new antioxidants for potential therapeutic applications have included compounds with tert-butyl groups. Such studies aim to identify novel molecules with enhanced antioxidant properties for medical and pharmaceutical applications (Shinko et al., 2022).

Synthetic Methodologies

Research has been conducted on synthetic methodologies involving N-(tert-butoxycarbonyl) anilines for the production of indoles and oxindoles, compounds of significant interest in pharmaceutical chemistry. This highlights the importance of functional groups similar to those in the query compound for synthesizing biologically active molecules (Clark et al., 1991).

Environmental Applications

The photocatalyzed oxidation of methylated arsenic species in TiO2 suspensions has been studied, demonstrating the potential of tert-butyl alcohol as a hydroxyl radical scavenger in environmental cleanup processes. This research suggests related compounds could play a role in degrading toxic substances through photocatalysis (Xu et al., 2007).

properties

IUPAC Name

N'-tert-butyl-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)19-16(22)15(21)18-12-6-7-13-8-10-14(11-9-13)20(4)5/h8-11H,6-7,12H2,1-5H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKOBJWQTORKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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